6-Methoxy-2-nitrophenyl Isothiocyanate
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Overview
Description
6-Methoxy-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Formation of Dithiocarbamate Salt: The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base such as triethylamine to form a dithiocarbamate salt.
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent like cyanuric acid or T3P (propane phosphonic acid anhydride) to yield the isothiocyanate product
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols
Scientific Research Applications
6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups.
Phenyl Isothiocyanate: Lacks the methoxy and nitro substituents.
4-Methoxy-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups
Uniqueness
6-Methoxy-2-nitrophenyl Isothiocyanate is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and ability to interact with biological targets compared to other isothiocyanates .
Biological Activity
6-Methoxy-2-nitrophenyl isothiocyanate (6-MNITC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological mechanisms, and efficacy of 6-MNITC, supported by relevant case studies and research findings.
Synthesis of 6-MNITC
The synthesis of 6-MNITC typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. The general synthetic route includes:
- Formation of Dithiocarbamate Salt : The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt.
- Desulfurization : The dithiocarbamate salt is treated with a desulfurizing agent (e.g., cyanuric acid) to yield the isothiocyanate product.
The biological activity of 6-MNITC is primarily attributed to its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes. This modification can alter protein structure and function, leading to various biological effects, including anticancer and antimicrobial activities .
Anticancer Activity
Research indicates that 6-MNITC exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves targeting specific molecular pathways associated with cancer progression:
- Cell Cycle Inhibition : Studies have shown that 6-MNITC can induce apoptosis in cancer cells by disrupting the cell cycle, particularly at the S phase .
- IC50 Values : The compound has demonstrated IC50 values in the range of 7 to 20 µM against several cancer types, including breast and prostate cancers .
Cancer Cell Line | IC50 Value (µM) |
---|---|
Breast Cancer (MCF-7) | 14 |
Prostate Cancer | 12 |
Lung Cancer | 10 |
Antimicrobial Activity
6-MNITC has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
- Minimum Inhibitory Concentration (MIC) : The MIC values against pathogens like E. faecalis and K. pneumoniae ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. faecalis | 45 |
K. pneumoniae | 50 |
P. aeruginosa | 40 |
Case Studies
- Anticancer Study : A study conducted by researchers evaluated the effects of 6-MNITC on human leukemia cell lines, revealing significant inhibition of cell growth with an IC50 value as low as 1.5 µM, indicating its potential as a therapeutic agent against leukemia .
- Antimicrobial Evaluation : Another study assessed the antibacterial efficacy of various thiourea derivatives related to isothiocyanates, including 6-MNITC, highlighting its effectiveness against resistant strains and potential for development into new antibiotics .
Properties
Molecular Formula |
C8H6N2O3S |
---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-isothiocyanato-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3 |
InChI Key |
QTVGPNUSBKSTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
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